Bryostatin 2 Bryostatin 2 Bryostatin 2 is a member of the class of bryostatins that is bryostatin 1 in which the acetoxy group has been replaced by a hydroxy group. It has a role as a protein kinase C agonist, an antineoplastic agent and a marine metabolite. It is a member of bryostatins, a cyclic hemiketal, an enoate ester, a methyl ester, an organic heterotetracyclic compound and a secondary alcohol.
Brand Name: Vulcanchem
CAS No.: 87745-28-6
VCID: VC0522174
InChI: InChI=1S/C45H66O16/c1-9-10-11-12-13-14-37(49)59-41-29(21-39(51)56-8)20-32-24-35(27(2)46)58-40(52)23-30(47)22-33-25-36(48)43(5,6)44(53,60-33)26-34-18-28(19-38(50)55-7)17-31(57-34)15-16-42(3,4)45(41,54)61-32/h11-16,19,21,27,30-36,41,46-48,53-54H,9-10,17-18,20,22-26H2,1-8H3/b12-11+,14-13+,16-15+,28-19+,29-21+/t27-,30-,31+,32+,33-,34+,35-,36+,41+,44+,45-/m1/s1
SMILES: CCCC=CC=CC(=O)OC1C(=CC(=O)OC)CC2CC(OC(=O)CC(CC3CC(C(C(O3)(CC4CC(=CC(=O)OC)CC(O4)C=CC(C1(O2)O)(C)C)O)(C)C)O)O)C(C)O
Molecular Formula: C45H66O16
Molecular Weight: 863 g/mol

Bryostatin 2

CAS No.: 87745-28-6

Inhibitors

VCID: VC0522174

Molecular Formula: C45H66O16

Molecular Weight: 863 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Bryostatin 2 - 87745-28-6

CAS No. 87745-28-6
Product Name Bryostatin 2
Molecular Formula C45H66O16
Molecular Weight 863 g/mol
IUPAC Name [(1S,3S,5Z,7R,8E,11S,12S,13E,15S,17R,21R,23R,25S)-1,11,21,25-tetrahydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] (2E,4E)-octa-2,4-dienoate
Standard InChI InChI=1S/C45H66O16/c1-9-10-11-12-13-14-37(49)59-41-29(21-39(51)56-8)20-32-24-35(27(2)46)58-40(52)23-30(47)22-33-25-36(48)43(5,6)44(53,60-33)26-34-18-28(19-38(50)55-7)17-31(57-34)15-16-42(3,4)45(41,54)61-32/h11-16,19,21,27,30-36,41,46-48,53-54H,9-10,17-18,20,22-26H2,1-8H3/b12-11+,14-13+,16-15+,28-19+,29-21+/t27-,30-,31+,32+,33-,34+,35-,36+,41+,44+,45-/m1/s1
Standard InChIKey LIPGUSBNMQRYNL-IZBIBDMISA-N
Isomeric SMILES CCC/C=C/C=C/C(=O)O[C@H]1/C(=C/C(=O)OC)/C[C@H]2C[C@@H](OC(=O)C[C@@H](C[C@@H]3C[C@@H](C([C@@](O3)(C[C@@H]4C/C(=C/C(=O)OC)/C[C@@H](O4)/C=C/C([C@@]1(O2)O)(C)C)O)(C)C)O)O)[C@@H](C)O
SMILES CCCC=CC=CC(=O)OC1C(=CC(=O)OC)CC2CC(OC(=O)CC(CC3CC(C(C(O3)(CC4CC(=CC(=O)OC)CC(O4)C=CC(C1(O2)O)(C)C)O)(C)C)O)O)C(C)O
Canonical SMILES CCCC=CC=CC(=O)OC1C(=CC(=O)OC)CC2CC(OC(=O)CC(CC3CC(C(C(O3)(CC4CC(=CC(=O)OC)CC(O4)C=CC(C1(O2)O)(C)C)O)(C)C)O)O)C(C)O
Appearance Solid powder
Description Bryostatin 2 is a member of the class of bryostatins that is bryostatin 1 in which the acetoxy group has been replaced by a hydroxy group. It has a role as a protein kinase C agonist, an antineoplastic agent and a marine metabolite. It is a member of bryostatins, a cyclic hemiketal, an enoate ester, a methyl ester, an organic heterotetracyclic compound and a secondary alcohol.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Bryostatin 2; Bryostatin-2; Bryostatin2; Deacetyl Bryostatin 1; Deacetyl Bryostatin-1;
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4: Noll T, Dieckmann D, Gibbs BF, Nitschke M, Albrecht C, Vollrath I, Tamaoki T, Wolff HH, Amon U. Heterogeneity of signal transduction mechanisms in human basophils and human skin mast cells. II. Effects of 7-O-methyl-UCN-01, NPC 15437 and bryostatin 1 and 2, four protein kinase C-modulatory agents, on mediator release. Biol Signals. 1997 Jan-Feb;6(1):1-10. PubMed PMID: 9098518.
5: Patella V, Casolaro V, Ciccarelli A, Pettit GR, Columbo M, Marone G. The antineoplastic bryostatins affect human basophils and mast cells differently. Blood. 1995 Mar 1;85(5):1272-81. PubMed PMID: 7532037.
6: Pettit GR, Sengupta D, Blumberg PM, Lewin NE, Schmidt JM, Kraft AS. Structural modifications of bryostatin 2. Anticancer Drug Des. 1992 Apr;7(2):101-14. PubMed PMID: 1575884.
7: Mackanos EA, Pettit GR, Ramsdell JS. Bryostatins selectively regulate protein kinase C-mediated effects on GH4 cell proliferation. J Biol Chem. 1991 Jun 15;266(17):11205-12. PubMed PMID: 1904062.
8: Jalava AM, Heikkilä J, Akerlind G, Pettit GR, Akerman KE. Effects of bryostatins 1 and 2 on morphological and functional differentiation of SH-SY5Y human neuroblastoma cells. Cancer Res. 1990 Jun 1;50(11):3422-8. PubMed PMID: 2334938.
9: Jetten AM, George MA, Pettit GR, Rearick JI. Effects of bryostatins and retinoic acid on phorbol ester- and diacylglycerol-induced squamous differentiation in human tracheobronchial epithelial cells. Cancer Res. 1989 Jul 15;49(14):3990-5. PubMed PMID: 2567623.
10: Jetten AM, George MA, Pettit GR, Herald CL, Rearick JI. Action of phorbol esters, bryostatins, and retinoic acid on cholesterol sulfate synthesis: relation to the multistep process of differentiation in human epidermal keratinocytes. J Invest Dermatol. 1989 Jul;93(1):108-15. PubMed PMID: 2473132.
11: Dale IL, Bradshaw TD, Gescher A, Pettit GR. Comparison of effects of bryostatins 1 and 2 and 12-O-tetradecanoylphorbol-13-acetate on protein kinase C activity in A549 human lung carcinoma cells. Cancer Res. 1989 Jun 15;49(12):3242-5. PubMed PMID: 2720677.
12: Dale IL, Gescher A. Effects of activators of protein kinase C, including bryostatins 1 and 2, on the growth of A549 human lung carcinoma cells. Int J Cancer. 1989 Jan 15;43(1):158-63. PubMed PMID: 2910827.
13: Dell'Aquila ML, Herald CL, Kamano Y, Pettit GR, Blumberg PM. Differential effects of bryostatins and phorbol esters on arachidonic acid metabolite release and epidermal growth factor binding in C3H 10T1/2 cells. Cancer Res. 1988 Jul 1;48(13):3702-8. PubMed PMID: 3132318.
14: Trenn G, Pettit GR, Takayama H, Hu-Li J, Sitkovsky MV. Immunomodulating properties of a novel series of protein kinase C activators. The bryostatins. J Immunol. 1988 Jan 15;140(2):433-9. PubMed PMID: 3257237.
PubChem Compound 6438131
Last Modified Nov 11 2021
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